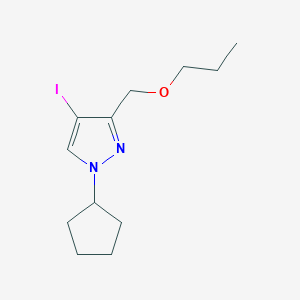![molecular formula C18H17ClN2O3S B2509206 N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-56-7](/img/structure/B2509206.png)
N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a quinoxaline derivative, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of related quinoxaline sulfonamides, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves the reaction of o-phenylene diamine with various reactants. In the first paper, a green synthesis method is described for the production of quinoxaline sulfonamides. The process begins with the chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline using chlorosulfonic acid, followed by a reaction with different aromatic amines under solvent-free conditions to yield various quinoxaline sulfonamides . Although the target compound is not explicitly mentioned, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoxaline sulfonamides is characterized by the presence of a quinoxaline core attached to a sulfonamide group. The second paper discusses the solid-state structure of N-(3-chloro-2-quinoxalyl)arylsulfonamides, revealing that they exist predominantly in the amide tautomeric form as indicated by IR spectra . This information suggests that the target compound may also exhibit tautomerism, which could influence its chemical behavior and biological activity.
Chemical Reactions Analysis
Quinoxaline sulfonamides can undergo various chemical reactions. The second paper demonstrates the possibility of nucleophilic substitution of the halogen in these compounds with O- and N-nucleophiles. Additionally, alkylation can lead to the formation of N-methyl derivatives, and the use of bifunctional nucleophiles can result in condensed quinoxalines . These reactions are crucial for modifying the chemical structure and properties of the compound for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The antibacterial activity of these compounds, as mentioned in the first paper, suggests that they have significant biological relevance. The compounds were found to be effective against Staphylococcus spp. and Escherichia coli bacteria . This indicates that the target compound may also possess antibacterial properties, although specific studies would be required to confirm this.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of sulfonamide compounds with similar frameworks. For example, the synthesis of compounds like (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine highlights the interest in sulfonamide derivatives for their potential utility in drug design, particularly as cancer inhibitors. The detailed investigation of their crystal structure and quantum chemical calculations underscores the importance of understanding the molecular properties that contribute to their biological activity (Kamaraj et al., 2021).
Antimicrobial Applications
Another avenue of research involves the antimicrobial properties of quinoline and sulfonamide derivatives. For instance, new compounds of quinoline clubbed with sulfonamide moiety have been synthesized and evaluated as antimicrobial agents, demonstrating significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). This suggests that N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide could have potential uses in developing new antimicrobial agents.
Anticancer Activity
Sulfonamide derivatives have also been studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as p38/ERK phosphorylation. This pro-apoptotic effect suggests a promising avenue for the development of new cancer therapeutics (Cumaoğlu et al., 2015).
Antiviral and Antibacterial Activities
Further studies have demonstrated the antiviral and antibacterial potentials of sulfonamide and quinoline derivatives, indicating their broad-spectrum utility in combating infectious diseases. For example, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown certain activities against the tobacco mosaic virus, suggesting that similar compounds could serve as leads for the development of new antiviral agents (Chen et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to exhibit a range of pharmacological activities, suggesting they may interact with a variety of targets .
Mode of Action
Related compounds such as quinolones and fluoroquinolones are known to target bacterial enzymes dna gyrase and dna topoisomerase iv, where they stabilize a covalent enzyme-dna complex, leading to cell death .
Biochemical Pathways
Sulfonamides, a class of compounds to which this compound may belong, are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .
Result of Action
Related compounds such as quinolones and fluoroquinolones are known to cause cell death by stabilizing a covalent enzyme-dna complex .
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-4-1-5-15(11-14)20-25(23,24)16-9-12-3-2-8-21-17(22)7-6-13(10-16)18(12)21/h1,4-5,9-11,20H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELAMNCNCZYBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC=C4)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
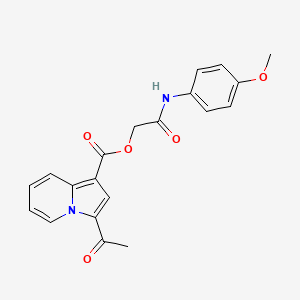
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)


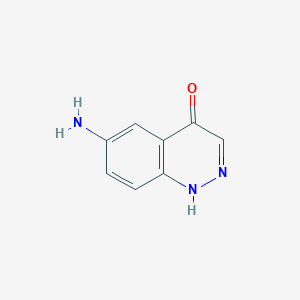

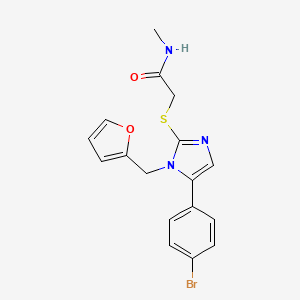
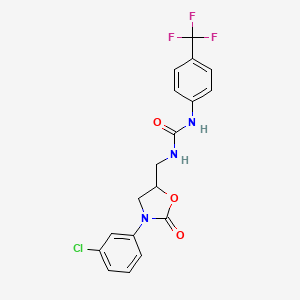
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)
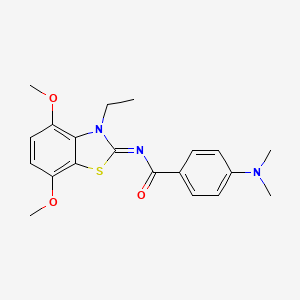
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

